molecular formula C15H11ClO B12885875 7-(Chloromethyl)-3-phenyl-1-benzofuran CAS No. 58371-32-7

7-(Chloromethyl)-3-phenyl-1-benzofuran

Cat. No.: B12885875
CAS No.: 58371-32-7
M. Wt: 242.70 g/mol
InChI Key: NKWQJUZIVCUQHP-UHFFFAOYSA-N
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Description

7-(Chloromethyl)-3-phenylbenzofuran is an organic compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. The presence of a chloromethyl group at the 7th position and a phenyl group at the 3rd position makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Chloromethyl)-3-phenylbenzofuran typically involves the chloromethylation of 3-phenylbenzofuran. One common method is the treatment of 3-phenylbenzofuran with chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl2) or aluminum chloride (AlCl3). The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to prevent side reactions .

Industrial Production Methods

For industrial-scale production, the process may involve continuous flow reactors to ensure better control over reaction conditions and yield. The use of environmentally friendly catalysts and solvents is also considered to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

7-(Chloromethyl)-3-phenylbenzofuran undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.

    Oxidation Reactions: The compound can be oxidized to form benzofuran-3-carboxylic acid derivatives.

    Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether solvents.

Major Products

    Substitution: Formation of azido, thiol, or alkoxy derivatives.

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of methyl derivatives.

Scientific Research Applications

7-(Chloromethyl)-3-phenylbenzofuran has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(Chloromethyl)-3-phenylbenzofuran largely depends on its chemical reactivity. The chloromethyl group is highly reactive and can form covalent bonds with various nucleophiles, leading to the formation of new compounds. This reactivity is exploited in synthetic chemistry to create a wide range of derivatives with potential biological activities. The molecular targets and pathways involved in its biological effects are still under investigation, but it is believed to interact with cellular proteins and enzymes, altering their function and activity .

Comparison with Similar Compounds

Similar Compounds

    7-(Chloromethyl)-3-methylbenzofuran: Similar structure but with a methyl group instead of a phenyl group.

    7-(Chloromethyl)-3-ethylbenzofuran: Similar structure but with an ethyl group instead of a phenyl group.

    7-(Chloromethyl)-3-(4-methoxyphenyl)benzofuran: Similar structure but with a 4-methoxyphenyl group instead of a phenyl group.

Uniqueness

7-(Chloromethyl)-3-phenylbenzofuran is unique due to the presence of both a chloromethyl and a phenyl group, which provides a distinct reactivity profile. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in synthetic and medicinal chemistry .

Properties

CAS No.

58371-32-7

Molecular Formula

C15H11ClO

Molecular Weight

242.70 g/mol

IUPAC Name

7-(chloromethyl)-3-phenyl-1-benzofuran

InChI

InChI=1S/C15H11ClO/c16-9-12-7-4-8-13-14(10-17-15(12)13)11-5-2-1-3-6-11/h1-8,10H,9H2

InChI Key

NKWQJUZIVCUQHP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=COC3=C(C=CC=C23)CCl

Origin of Product

United States

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